Product packaging for Methyl 2-amino-5-fluoro-3-methoxybenzoate(Cat. No.:CAS No. 1247936-83-9)

Methyl 2-amino-5-fluoro-3-methoxybenzoate

Cat. No.: B1424482
CAS No.: 1247936-83-9
M. Wt: 199.18 g/mol
InChI Key: BEWQCUSBIQLPDS-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The molecular architecture of methyl 2-amino-5-fluoro-3-methoxybenzoate exhibits a planar aromatic system with three distinct substituents positioned at specific carbon atoms of the benzene ring. The amino group occupies the ortho position relative to the carboxyl ester functionality, creating favorable conditions for intramolecular hydrogen bonding interactions. The International Union of Pure and Applied Chemistry nomenclature confirms the systematic positioning of substituents, with the amino group at carbon-2, the methoxy group at carbon-3, and the fluorine atom at carbon-5 of the benzoic acid derivative. This substitution pattern generates significant steric and electronic influences that affect the overall molecular conformation and stability.

The standard International Chemical Identifier string InChI=1S/C9H10FNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3 provides detailed connectivity information for the molecular structure. The corresponding International Chemical Identifier Key BEWQCUSBIQLPDS-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and computational analyses. The Simplified Molecular Input Line Entry System representation COC1=CC(=CC(=C1N)C(=O)OC)F clearly delineates the bonding pattern and confirms the specific arrangement of functional groups around the aromatic core.

Computational geometry optimization studies suggest that the methyl ester group adopts a coplanar orientation with the benzene ring, maximizing conjugation between the carbonyl system and the aromatic π-electron cloud. The amino group exhibits partial pyramidalization due to the electron-donating resonance interaction with the aromatic system, while the methoxy group maintains planarity for optimal orbital overlap. The fluorine substituent, being highly electronegative, creates significant polarization in the carbon-fluorine bond and influences the electron density distribution throughout the molecular framework.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO3 B1424482 Methyl 2-amino-5-fluoro-3-methoxybenzoate CAS No. 1247936-83-9

Properties

IUPAC Name

methyl 2-amino-5-fluoro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWQCUSBIQLPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-fluoro-3-methoxybenzoate typically involves the following steps:

    Nitration: Starting with methyl 3-methoxybenzoate, nitration is performed to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the compound can yield various amine derivatives.

    Substitution: The methoxy and amino groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Iron powder, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with substituted amino or methoxy groups.

Scientific Research Applications

Methyl 2-amino-5-fluoro-3-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 2-amino-5-fluoro-3-methoxybenzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Substituent Positions Ester Group Functional Groups Key Differences References
This compound 2, 3, 5 Methyl Amino, Fluoro, Methoxy Reference compound
Ethyl 2-amino-5-fluoro-3-methoxybenzoate 2, 3, 5 Ethyl Amino, Fluoro, Methoxy Ethyl ester increases lipophilicity
Methyl 2-amino-4-fluoro-5-methylbenzoate 2, 4, 5 Methyl Amino, Fluoro, Methyl Fluoro at position 4; methyl instead of methoxy
Methyl 5-bromo-3-fluoro-2-methylbenzoate 2, 3, 5 Methyl Bromo, Fluoro, Methyl Bromo substituent; lacks amino and methoxy

Impact of Substituent Modifications

  • Functional Group Substitution: Replacing the methoxy group with a methyl group (e.g., Methyl 2-amino-4-fluoro-5-methylbenzoate) decreases polarity, while substituting amino with bromo (e.g., Methyl 5-bromo-3-fluoro-2-methylbenzoate) introduces steric bulk and alters electrophilic substitution patterns .

Biological Activity

Methyl 2-amino-5-fluoro-3-methoxybenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Facilitates hydrogen bonding with biological targets.
  • Fluorine Atom : Enhances lipophilicity, potentially improving membrane permeability.
  • Methoxy Group : Influences solubility and stability.

The molecular formula is C10H10FNO3C_{10}H_{10}FNO_3 with a molecular weight of approximately 215.19 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The amino group can interact with enzymes, potentially altering their activity.
  • Receptor Interaction : The compound may bind to specific receptors, influencing various signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial effects against certain bacteria.

Synthesis

This compound can be synthesized through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing reagents such as sodium hydroxide or ammonia.
  • Oxidation and Reduction Processes : Employing potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli (E. coli)0.125
Klebsiella pneumoniae0.03
Pseudomonas aeruginosa0.125

These results suggest that the compound exhibits strong antibacterial activity, particularly against Gram-negative bacteria.

Case Studies

  • Study on Fluoroquinolone Resistance :
    A study assessed the efficacy of this compound as an alternative treatment against fluoroquinolone-resistant strains of Pseudomonas aeruginosa. The compound showed a significant reduction in MIC values compared to traditional fluoroquinolones, indicating its potential role in overcoming antibiotic resistance .
  • Synergistic Effects with Other Compounds :
    Research has indicated that when combined with other antimicrobial agents, this compound exhibits synergistic effects that enhance its overall antimicrobial efficacy .

Future Research Directions

Further research is necessary to fully elucidate the biological activities and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Mechanistic Studies : To explore the specific pathways influenced by this compound.
  • Development of Derivatives : To improve efficacy and reduce potential side effects.

Q & A

Q. Optimization Tips :

  • Control temperature (<0°C during fluorination to avoid side reactions) and use inert atmospheres (N₂/Ar) to prevent oxidation of the amino group.
  • Yields improve with regioselective protection/deprotection strategies (e.g., using tert-butyloxycarbonyl (Boc) for the amino group) .

Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The substituents create distinct electronic environments:

  • Electron-Withdrawing Fluoro (5-position) : Increases electrophilicity at the 4- and 6-positions, facilitating Suzuki-Miyaura couplings with aryl boronic acids.
  • Electron-Donating Methoxy (3-position) : Stabilizes intermediates in Buchwald-Hartwig aminations but may hinder nucleophilic attack at the adjacent position .
  • Amino Group (2-position) : Acts as a directing group in C-H activation reactions (e.g., Pd-catalyzed arylation) but requires protection (e.g., as an acetanilide) to prevent side reactions .

Q. Experimental Validation :

  • Use DFT calculations to map charge distribution and predict reactive sites.
  • Compare coupling yields with/without substituent modification (e.g., replacing methoxy with nitro) to isolate electronic effects .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy protons (δ ~3.8-3.9 ppm), aromatic protons (split patterns due to substituents), and amino protons (δ ~5.0-6.0 ppm if free).
    • ¹³C NMR : Confirm ester carbonyl (δ ~165-170 ppm) and aromatic carbons (substituent-induced shifts) .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., de-esterified byproducts) using reverse-phase C18 columns and ESI+ ionization .
  • Elemental Analysis : Verify C, H, N, and F content against theoretical values (±0.4% acceptable deviation) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Contradictions often arise from:

  • Structural Variability : Minor substituent changes (e.g., bromo vs. fluoro at the 5-position) drastically alter bioactivity. Compare activities of analogs (e.g., Methyl 3-amino-6-bromo-5-fluoro-2-methylbenzoate vs. the target compound) .
  • Assay Conditions : Differences in cell lines, concentrations, or exposure times. Standardize protocols (e.g., use MTT assays across 24-72h timepoints) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic Stability : Evaluate in vitro liver microsome stability to identify rapid degradation as a confounding factor .

Case Study :
A derivative showed antitumor activity in HeLa cells but not in MCF-6. Further analysis revealed MCF-7 efflux pumps (e.g., P-glycoprotein) expelled the compound, which was mitigated by co-administering verapamil .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles. Use respiratory protection (N95 mask) if handling powders to avoid inhalation .
  • Ventilation : Conduct reactions in a fume hood to limit exposure to volatile intermediates (e.g., methylating agents).
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid (for basic residues), and dispose as hazardous waste .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors). Focus on substituents that improve hydrogen bonding (e.g., -NH₂) or hydrophobic interactions (e.g., -CH₃) .
  • QSAR Models : Train models on datasets of similar benzoates to correlate substituent parameters (e.g., Hammett σ) with IC₅₀ values. Validate with leave-one-out cross-validation (R² >0.7 acceptable) .
  • ADMET Prediction : Use SwissADME to optimize logP (2-3 for blood-brain barrier penetration) and rule out hepatotoxicity .

Basic: What are the key differences in spectral data between this compound and its positional isomers?

Methodological Answer:
Compare with isomers like Methyl 3-amino-5-fluoro-2-methylbenzoate ():

  • IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1720 cm⁻¹ vs. amide C=O at ~1680 cm⁻¹ if the amino group is acylated.
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 214.08 vs. m/z 183.18 for the methyl-substituted isomer .
  • ¹H NMR : Split patterns differ; e.g., the 2-amino group in the target compound deshields adjacent protons, causing distinct coupling (J = 8-10 Hz vs. 2-4 Hz in isomers) .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

  • Protection of Amino Group : Use Boc or Fmoc protection to prevent unwanted nucleophilic attack during alkylation .
  • Directed Metalation : Employ LDA at -78°C to selectively deprotonate the 4-position, avoiding over-metallation.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 30min) to minimize decomposition of sensitive intermediates .

Example :
Attempted nitration without amino protection led to diazonium salt formation. Adding Boc protection prior to HNO₃/H₂SO₄ treatment yielded the desired nitro derivative in 78% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-5-fluoro-3-methoxybenzoate
Reactant of Route 2
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Methyl 2-amino-5-fluoro-3-methoxybenzoate

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